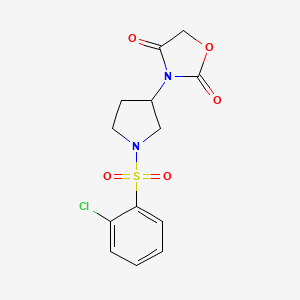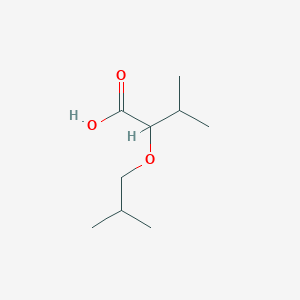
3-Methyl-2-(2-methylpropoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(2-methylpropoxy)butanoic acid is not directly discussed in the provided papers. However, the papers do cover various related compounds and their reactions, which can provide insights into the behavior of structurally similar compounds. For instance, the oxidation of dihydroxybutanone , the reaction of methoxy-methyl-butanol with OH radicals , and the reaction of hydroxy-methyl-butanone with Cl atoms are all relevant to understanding the chemical behavior of this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including catalytic condensation, selective protection, and deprotection . For example, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, which is structurally related to this compound, was achieved and shown to be an inhibitor in mycolic acid biosynthesis . This suggests that a similar approach could potentially be used for synthesizing this compound.
Molecular Structure Analysis
The molecular structure and conformation of 3-methyl-2-butanone, a compound with a similar backbone to this compound, have been investigated using gas electron diffraction, ab initio calculations, and vibrational spectroscopy . This provides a basis for understanding the molecular structure of this compound, as the addition of a 2-methylpropoxy group and a carboxylic acid may modify the conformation and electronic distribution but will not fundamentally change the core structure.
Chemical Reactions Analysis
The papers provide information on the reactivity of various functional groups that are also present in this compound. For instance, the oxidation mechanism of dihydroxybutanone in the aqueous phase , the kinetics of the reaction of methoxy-methyl-butanol with OH radicals , and the reaction of hydroxy-methyl-butanone with Cl atoms all provide insights into how the compound might react under different environmental conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. For example, the gas chromatographic separation of butoxyacetic acid and its derivatives suggests that this compound could be analyzed using similar methods. The reactivity of ketones under acidic and basic conditions and the conformational energies of butanoic acid also provide a context for predicting the behavior of this compound.
Aplicaciones Científicas De Investigación
Kinetics and Reaction Products
The reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a solvent used in paints, inks, and fragrances, has been explored due to its importance in atmospheric chemistry. This reaction produces acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal as its products. The study highlights the reaction kinetics and potential mechanisms, contributing to our understanding of organic compound behavior in the environment (Aschmann, Arey, & Atkinson, 2011).
Oxidation Mechanisms in Atmospheric Chemistry
The oxidation mechanism of 3,4-dihydroxy-2-butanone (DHBO) in the aqueous phase has been studied for its role in secondary organic aerosol formation. DHBO, a major oxidation product of IEPOX, exhibits high reactivity towards OH radicals, leading to products like acetic acid and methylglyoxal. This research provides insight into the oxidation processes of dihydroxycarbonyl compounds in the atmosphere, aiding our understanding of aerosol formation (Xu et al., 2020).
Acid-Base Site Characterization
A novel method for characterizing the acid-base properties of material surfaces has been developed using 2-methyl-3-butyn-2-ol. This method allows for the detection of acid and base sites by observing the compound's reaction products, thereby offering a way to evaluate catalysts and other materials under gas-phase reaction conditions (Lauron-Pernot, Luck, & Popa, 1991).
Depolymerization of Poly-(R)-3-hydroxy-butanoate
The depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to produce enantiomerically pure 3-hydroxy-butanoates has been achieved. This process, utilizing a variety of alcohols, demonstrates the potential of PHB as a source for chiral building blocks in organic synthesis, highlighting the versatility of 3-hydroxy-butanoic acid derivatives in chemical manufacturing (Seebach & Züger, 1982).
Electro-optic Material Synthesis
A high-yield synthetic route for α-hydroxy methyl ketones, with 3-hydroxy-3-methyl-2-butanone being a key precursor, has been developed. This synthesis is crucial for producing tricyanovinyldihydrofuran acceptors used in high-performance nonlinear optical chromophores, illustrating the importance of 3-hydroxy-3-methyl-2-butanone in advanced material sciences (He, Leslie, & Sinicropi, 2002).
Propiedades
IUPAC Name |
3-methyl-2-(2-methylpropoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-6(2)5-12-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKRKNMTYHASQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)
![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

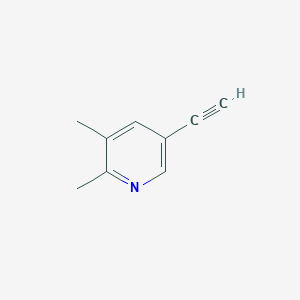
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)
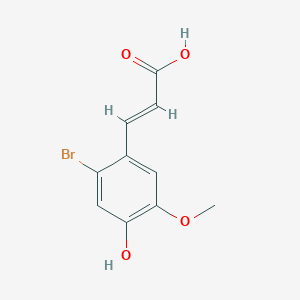
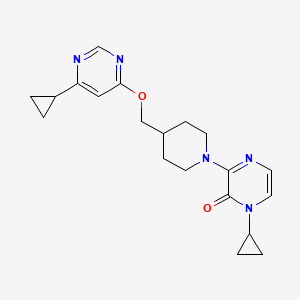

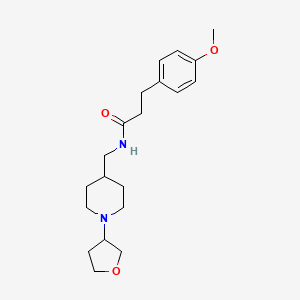
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

